2-(THIOPHEN-2-YL)BUTANEDIOIC ACID

Description

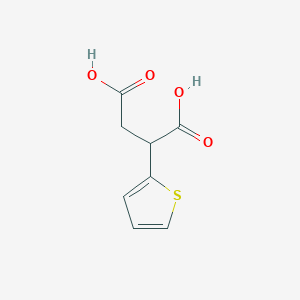

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h1-3,5H,4H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDKFRVOLSJYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Advanced Preparation Methodologies for 2 Thiophen 2 Yl Butanedioic Acid

Precursor Synthesis and Functionalization of Thiophene (B33073) and Butanedioic Acid Units

The foundation of synthesizing 2-(thiophen-2-yl)butanedioic acid lies in the preparation and functionalization of its core components: the thiophene ring and the butanedioic acid moiety. Thiophene is a readily available heterocyclic compound, and its chemistry is well-understood, allowing for a variety of functionalization reactions. mdpi.com Similarly, butanedioic acid, also known as succinic acid, can be derived from both petrochemical and biological sources. atamanchemicals.com

Butanedioic acid and its derivatives, such as succinic anhydride (B1165640), are key precursors for the four-carbon chain. wikipedia.org Succinic acid itself can be produced through the catalytic hydrogenation of maleic anhydride. wikipedia.org The reactivity of succinic anhydride, in particular, makes it a valuable reagent for direct attachment to the thiophene ring. wikipedia.org

Direct and Multi-Step Synthetic Pathways to this compound (e.g., involving succinic anhydride)

Both direct and multi-step pathways have been developed for the synthesis of this compound. A prominent direct approach involves the Friedel-Crafts acylation of thiophene with succinic anhydride. wikipedia.org This reaction, typically catalyzed by a Lewis acid like aluminum chloride, directly attaches the succinoyl group to the thiophene ring, forming 4-oxo-4-(thiophen-2-yl)butanoic acid. Subsequent reduction of the ketone functionality yields the desired this compound.

Multi-step syntheses offer greater flexibility in introducing substituents and controlling stereochemistry. One such pathway could begin with the acylation of thiophene to form an acetylthiophene derivative. nih.gov This can be followed by a series of reactions to build the dicarboxylic acid chain, for example, through aldol (B89426) condensation and subsequent oxidation. Another multi-step approach could involve the reaction of a thiophene Grignard reagent with a suitable electrophile containing the butanedioic acid framework. beilstein-journals.org

A specific example of a multi-step synthesis involves the esterification of 2-thiophen-3-yl-ethanol with succinyl chloride to produce succinic acid bis-(2-thiophen-3-yl-ethyl)ester. metu.edu.tr While this yields a related compound, the underlying principle of building the molecule through sequential reactions is illustrative of multi-step strategies.

Catalytic Approaches in the Formation of Thiophene-Substituted Butanedioic Acids

Catalysis plays a pivotal role in the efficient and selective synthesis of thiophene-substituted butanedioic acids. Lewis acids are commonly employed as catalysts in Friedel-Crafts acylation reactions to activate the acylating agent, such as succinic anhydride. nih.gov

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for forming carbon-carbon bonds in the synthesis of thiophene derivatives. acs.org For instance, a palladium catalyst can be used in the carbonylation of a halogenated thiophene to introduce a carboxylic acid group. beilstein-journals.org While not a direct route to the title compound, this demonstrates the utility of palladium catalysis in functionalizing the thiophene core.

Furthermore, advancements in catalysis have led to the development of more environmentally friendly and reusable catalysts. For example, heterogeneous catalysts, such as palladium on carbon, can be utilized in carbonylation reactions, facilitating easier separation and potential recycling of the catalyst. beilstein-journals.org The development of catalysts for the direct synthesis of thiophene from feedstocks like dialkyl disulfides and n-butane is also an area of active research. researchgate.net

Enantioselective Synthesis and Chiral Resolution Strategies for this compound (e.g., using chiral acids)

Since this compound possesses a chiral center at the carbon atom attached to the thiophene ring, the synthesis of enantiomerically pure forms is of significant interest, particularly for pharmaceutical applications. This can be achieved through two primary strategies: enantioselective synthesis and chiral resolution.

Enantioselective synthesis aims to directly produce a single enantiomer. This often involves the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of the reaction. For example, a chiral Lewis acid catalyst could be used in the Friedel-Crafts acylation step to favor the formation of one enantiomer of 4-oxo-4-(thiophen-2-yl)butanoic acid, which can then be reduced to the desired enantiomer of this compound.

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This typically involves reacting the racemic acid with a chiral resolving agent, which is an enantiomerically pure base, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Common chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines. libretexts.org After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid. wikipedia.org For instance, a chiral acid can be used to resolve a racemic amine, and conversely, a chiral amine can be used to resolve a racemic acid like 2-phenylbutanedioic acid. google.comstolaf.edu

Green Chemistry Principles Applied to the Synthesis of this compound (e.g., bio-derived succinic acid routes)

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. acs.orgmdpi.com Key aspects include the use of renewable feedstocks, atom economy, and the use of safer solvents and catalysts. acs.orgencyclopedia.pubresearchgate.net

A significant green chemistry approach for the synthesis of this compound involves the use of bio-derived succinic acid. fraunhofer.de Succinic acid is a platform chemical that can be produced through the fermentation of renewable resources like sugars. atamanchemicals.comfraunhofer.de Utilizing bio-succinic acid reduces the reliance on fossil fuels. mdpi.com

Other green chemistry strategies include the use of solvent-free reaction conditions or employing greener solvents. encyclopedia.pubnih.gov Microwave-assisted synthesis is another technique that can accelerate reaction rates, often leading to higher yields and reduced energy consumption. encyclopedia.pub The development of catalytic systems that are highly efficient and can be recycled also aligns with green chemistry principles. researchgate.net The overarching goal is to design synthetic routes that are not only efficient in producing the target molecule but also sustainable and environmentally benign. encyclopedia.pubnih.gov

Optimization of Reaction Conditions and Yield for Scalability in Academic Research

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly when scaling up the synthesis from a laboratory setting. Key parameters that are often optimized include reaction temperature, time, solvent, and the stoichiometry of reactants and catalysts.

For instance, in the Friedel-Crafts acylation of thiophene with succinic anhydride, the choice of Lewis acid catalyst and its concentration can significantly impact the yield and selectivity of the reaction. The reaction temperature must be carefully controlled to prevent side reactions and decomposition of the product.

The table below presents a hypothetical optimization of the Friedel-Crafts acylation step, a key reaction in the synthesis of the precursor to this compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ | Nitrobenzene | 25 | 4 | 75 |

| 2 | AlCl₃ | Dichloromethane | 0 | 6 | 60 |

| 3 | FeCl₃ | Nitrobenzene | 25 | 4 | 65 |

| 4 | AlCl₃ | Nitrobenzene | 50 | 2 | 85 |

| 5 | AlCl₃ | Carbon disulfide | 25 | 5 | 70 |

Further steps in the synthesis, such as the reduction of the keto group, also require optimization. Different reducing agents, solvents, and temperatures can be screened to find the most efficient conditions. For scalability, factors such as the ease of product isolation and purification, as well as the cost and availability of reagents, become increasingly important considerations. researchgate.net The goal of optimization is to develop a robust and reproducible procedure that provides a high yield of the desired product in a cost-effective and time-efficient manner. nih.gov

Comprehensive Spectroscopic and Structural Elucidation of 2 Thiophen 2 Yl Butanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignmentresearchgate.netcopernicus.orguobasrah.edu.iqmdpi.com

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-(thiophen-2-yl)butanedioic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity can be constructed.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, the spectrum is expected to show distinct signals for the thiophene (B33073) ring protons and the aliphatic protons of the butanedioic acid moiety.

The three protons on the thiophene ring (H-3, H-4, and H-5) are chemically non-equivalent and exhibit characteristic coupling patterns. The proton at the 5-position (H-5) typically appears as a doublet of doublets due to coupling with both H-4 and H-3. The H-3 proton, adjacent to the succinic acid substituent, also appears as a doublet of doublets. The H-4 proton will present as a doublet of doublets, coupling to both H-3 and H-5. libretexts.org The protons of the succinic acid chain appear as a characteristic AMX spin system. The methine proton (H-a), being adjacent to the electron-withdrawing thiophene ring and a carboxyl group, is shifted significantly downfield. The diastereotopic methylene (B1212753) protons (H-b and H-b') are split by each other and by the methine proton, resulting in complex multiplets, typically as doublets of doublets. researchgate.net The carboxylic acid protons are typically broad and may exchange with solvent, sometimes not being observed.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 (Thiophene) | 7.15 - 7.25 | dd | J = 5.1, 1.2 |

| H-3 (Thiophene) | 6.95 - 7.05 | dd | J = 3.6, 1.2 |

| H-4 (Thiophene) | 6.85 - 6.95 | dd | J = 5.1, 3.6 |

| H-a (Methine) | 4.20 - 4.30 | dd | J = 9.5, 4.5 |

| H-b (Methylene) | 2.90 - 3.00 | dd | J = 17.0, 9.5 |

| H-b' (Methylene) | 2.75 - 2.85 | dd | J = 17.0, 4.5 |

| -COOH | 10.0 - 12.0 | br s | N/A |

Predicted values are based on analysis of thiophene, succinic acid, and related derivatives in deuterated solvents like DMSO-d₆ or CDCl₃. nih.govoregonstate.edufrontiersin.orghmdb.ca dd = doublet of doublets, br s = broad singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the four carbons of the thiophene ring and the four carbons of the butanedioic acid chain.

The carbon atoms of the two carboxylic acid groups (C=O) are the most deshielded, appearing at the lowest field (170-180 ppm). docbrown.info The C-2 carbon of the thiophene ring, being attached to the substituent and the sulfur atom, is expected to be the most downfield of the aromatic carbons. The other thiophene carbons (C-3, C-4, C-5) will appear in the typical aromatic region (120-140 ppm). chemicalbook.com The aliphatic carbons of the succinic acid moiety (methine and methylene) will be found at higher field (30-50 ppm). hmdb.ca

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 173 - 175 |

| C=O (Carboxyl) | 171 - 173 |

| C-2 (Thiophene) | 145 - 148 |

| C-5 (Thiophene) | 127 - 129 |

| C-3 (Thiophene) | 126 - 128 |

| C-4 (Thiophene) | 125 - 127 |

| C-a (Methine) | 44 - 46 |

| C-b (Methylene) | 35 - 37 |

Predicted values are based on data from related structures. frontiersin.orgdocbrown.infolibretexts.org

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include those between the adjacent thiophene protons (H-3 with H-4, and H-4 with H-5) and between the aliphatic protons of the succinic acid chain (H-a with H-b and H-b').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would confirm the assignment of H-3 to C-3, H-4 to C-4, H-5 to C-5, the methine H-a to C-a, and the methylene protons (H-b, H-b') to C-b.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the thiophene ring and the succinic acid moiety. A key correlation would be observed between the methine proton (H-a) and the C-2 and C-3 carbons of the thiophene ring, definitively proving the attachment point of the substituent.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies for Functional Group Identificationresearchgate.netcopernicus.orglibretexts.orgoregonstate.edufrontiersin.orghmdb.catandfonline.comucl.ac.uk

Vibrational spectroscopy identifies the functional groups within a molecule by probing their characteristic vibrational modes. FTIR and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of this compound.

The most prominent feature in the FTIR spectrum is expected to be a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration is expected around 1700 cm⁻¹. researchgate.net The spectrum would also feature C-H stretching vibrations for the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic succinic acid chain (below 3000 cm⁻¹). Thiophene ring C=C and C-S stretching vibrations typically appear in the fingerprint region (1300-1600 cm⁻¹ and 600-800 cm⁻¹, respectively). researchgate.netnist.gov

Raman spectroscopy would complement the FTIR data, often showing strong signals for the symmetric thiophene ring stretching vibrations and C-S modes, which may be weak in the IR spectrum. google.com

Interactive Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | ν(O-H) | Carboxylic Acid (dimer) |

| 3120 - 3100 | Medium | ν(C-H) | Thiophene Ring |

| 2980 - 2850 | Medium-Weak | ν(C-H) | Aliphatic CH, CH₂ |

| ~1700 | Strong, Sharp | ν(C=O) | Carboxylic Acid |

| 1550 - 1400 | Medium | ν(C=C) | Thiophene Ring |

| 1420 - 1380 | Medium | δ(C-H) | Aliphatic CH, CH₂ |

| ~1250 | Strong | ν(C-O) / δ(O-H) | Carboxylic Acid |

| ~920 | Broad, Medium | γ(O-H) | Carboxylic Acid (dimer out-of-plane bend) |

| 800 - 600 | Medium | ν(C-S) | Thiophene Ring |

ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Data derived from general spectroscopy tables and thiophene-containing compounds. researchgate.netthermofisher.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysisuobasrah.edu.iqmdpi.comnih.govfrontiersin.orghmdb.catandfonline.com

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₈O₄S, corresponding to a molecular weight of 200.21 g/mol .

In an Electron Ionization (EI-MS) experiment, a molecular ion peak [M]⁺• would be expected at m/z = 200. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern provides valuable structural evidence. Plausible fragmentation pathways include the loss of water (H₂O, m/z = 182), the loss of a carboxyl group (COOH, m/z = 155), and cleavage of the C-C bond between the methine carbon and the thiophene ring. A prominent peak corresponding to the thiophen-2-ylmethyl cation ([C₅H₅S]⁺, m/z = 97) is also highly likely, resulting from McLafferty rearrangement and subsequent cleavage. aip.org

Interactive Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment |

| 200 | Molecular Ion [M]⁺• | [C₈H₈O₄S]⁺• |

| 182 | [M - H₂O]⁺• | [C₈H₆O₃S]⁺• |

| 155 | [M - COOH]⁺ | [C₇H₇O₂S]⁺ |

| 111 | [M - COOH - CO₂]⁺ | [C₆H₇S]⁺ |

| 97 | Thiophen-2-ylmethyl cation | [C₅H₅S]⁺ |

Computational Chemistry and Theoretical Investigations of 2 Thiophen 2 Yl Butanedioic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

No specific DFT or ab initio studies on 2-(thiophen-2-yl)butanedioic acid were found. Such calculations would typically provide insights into the optimized molecular geometry, electronic structure, and energetic properties of the compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the search results. This analysis is crucial for understanding the molecule's chemical reactivity and electronic properties.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer

Specific NBO analysis to describe intramolecular interactions, charge delocalization, and hyperconjugative interactions within this compound has not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP maps, which are used to predict sites for electrophilic and nucleophilic attack, have not been computationally generated for this compound in the reviewed literature.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., NMR, IR, UV/Vis)

There are no available studies that present theoretically predicted spectroscopic data (such as NMR chemical shifts, IR vibrational frequencies, or UV/Vis absorption maxima) for this compound and compare them with experimental values.

Conformational Analysis and Energy Landscapes of this compound

A detailed conformational analysis, including the identification of stable conformers and the potential energy landscape of this compound, is not available in the public domain based on the conducted searches.

Chemical Transformations and Derivatization Strategies for 2 Thiophen 2 Yl Butanedioic Acid

Modifications at the Carboxylic Acid Functionalities: Esterification, Amidation, and Anhydride (B1165640) Formation

The two carboxylic acid groups of 2-(thiophen-2-yl)butanedioic acid are primary sites for chemical derivatization through well-established reactions such as esterification, amidation, and anhydride formation. These modifications are fundamental in altering the molecule's solubility, polarity, and ability to act as a linker in more complex structures.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through various methods. A common industrial route involves the reaction of the diacid with an alcohol in the presence of an acid catalyst. For instance, the reaction of succinic acid with ethanol (B145695) yields diethyl succinate (B1194679). libretexts.org A related transformation is the esterification of 2-thiophen-3-yl-ethanol with succinyl chloride to produce succinic acid bis-(2-thiophen-3-yl-ethyl)ester. wikipedia.org Another approach is the modified Steglich esterification, which has been used to react (2,3-dihydrothieno[3,4-b] vedantu.comresearchgate.netdioxin-2-yl)methanol with succinic anhydride, demonstrating a high yield of 93.6%. rsc.org These methods can be adapted to synthesize a variety of dialkyl or diaryl esters of this compound, which can serve as intermediates for further reactions or as the final target molecules.

Amidation: The formation of amides from this compound can be accomplished by reacting the diacid or its activated derivatives with amines. Direct amidation of carboxylic acids with amines can be facilitated by coupling agents such as HBTU or through catalytic methods. pressbooks.pub For example, catalytic amidation using boronic acid derivatives has been reported for the synthesis of various amides. mdpi.com These strategies allow for the introduction of a wide range of amine-containing moieties, leading to the synthesis of diamides with diverse functionalities. Such derivatives are of interest in medicinal chemistry, as the amide bond is a key feature in many biologically active molecules.

Anhydride Formation: Intramolecular dehydration of this compound can lead to the formation of a cyclic anhydride, specifically 2-(thiophen-2-yl)succinic anhydride. This reaction is typically carried out by heating the diacid with a dehydrating agent such as acetyl chloride or phosphoryl chloride. aip.org The resulting anhydride is a reactive intermediate that can be used in various subsequent reactions, including esterification and amidation, often proceeding under milder conditions than the parent diacid. aip.org

Table 1: Key Reactions at the Carboxylic Acid Functionalities

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Diester |

| Amidation | Amine, Coupling Agent (e.g., HBTU) or Catalyst | Diamide |

| Anhydride Formation | Dehydrating Agent (e.g., Acetyl Chloride), Heat | Cyclic Anhydride |

Regioselective Functionalization of the Thiophene (B33073) Heterocycle (e.g., electrophilic aromatic substitution, lithiation)

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution and metallation reactions, allowing for the introduction of additional functional groups. The position of substitution on the thiophene ring is influenced by the electronic nature of the butanedioic acid substituent.

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophiles than benzene (B151609), with substitution typically occurring at the C5 position (alpha to the sulfur and adjacent to the existing substituent) or the C3 position (beta to the sulfur). msu.eduresearchgate.net The butanedioic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 and sometimes the C3 positions. shivajicollege.ac.in Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The precise regioselectivity can be influenced by the reaction conditions and the specific electrophile used. msu.edu

Lithiation: Directed ortho-metallation is a powerful tool for the regioselective functionalization of aromatic rings. In the case of thiophene-2-carboxylic acid, treatment with a strong base like lithium diisopropylamide (LDA) leads to deprotonation at both the carboxylic acid and the C5 position of the thiophene ring, forming a dilithio species. google.com This intermediate can then react with various electrophiles to introduce substituents specifically at the C5 position. A similar high regioselectivity for side-chain lithiation has been observed for 2-methyl-3-thiophenecarboxylic acid. researchgate.net This strategy can be applied to this compound to achieve regioselective functionalization of the thiophene ring.

Table 2: Regioselective Functionalization of the Thiophene Ring

| Reaction | Reagents and Conditions | Major Product |

|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄, Br₂) | 5-Substituted-2-(thiophen-2-yl)butanedioic acid |

| Lithiation | Strong Base (e.g., LDA), then Electrophile | 5-Substituted-2-(thiophen-2-yl)butanedioic acid |

Reactions Involving the Butanedioic Acid Aliphatic Chain

The aliphatic chain of this compound also presents opportunities for chemical modification, although these reactions are generally less common than those involving the carboxylic acid groups or the thiophene ring.

The methylene (B1212753) groups (-CH₂-) and the methine group (-CH-) of the butanedioic acid chain can potentially undergo radical reactions. For instance, the radiolysis of succinic acid in aqueous solution is known to generate various radical species that can lead to the formation of other carboxylic acids. Halogenation at the alpha-carbon of carboxylic acids, known as the Hell-Volhardt-Zelinsky reaction, can be achieved using reagents like bromine in the presence of a catalytic amount of phosphorus tribromide. This reaction could potentially be applied to the alpha-carbon of the butanedioic acid chain in this compound, leading to the introduction of a halogen atom which can then serve as a handle for further functionalization. DFT calculations on poly(butylene succinate) have shown that the hydrogen atoms of the succinic acid unit are probable sites for radical attack. mdpi.com

Cyclization Reactions and Formation of Related Heterocyclic Systems (e.g., pyrrolidinediones, thiadiazoles)

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Pyrrolidinedione Formation: The reaction of this compound with an amine, followed by intramolecular cyclization via dehydration, can yield N-substituted 3-(thiophen-2-yl)pyrrolidine-2,5-diones. These succinimide (B58015) derivatives are of significant interest in medicinal chemistry. For example, a series of novel 2-(5-ylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-succinimides have been synthesized and evaluated for their anti-leukemic activity.

Thiadiazole Formation: The thiophene moiety can be incorporated into more complex heterocyclic systems like thiadiazoles. For instance, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized through the cyclization of thiophene-2-carboxylic acid with N-arylthiosemicarbazides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). vedantu.com This synthetic strategy can be adapted to utilize this compound or its derivatives to create molecules containing both thiophene and thiadiazole rings, which are known to exhibit a wide range of biological activities.

Synthesis of Conjugate and Hybrid Derivatives

The versatile reactivity of this compound allows for its use as a scaffold or linker in the synthesis of more complex conjugate and hybrid molecules.

The dicarboxylic acid functionality can be used to link the thiophene moiety to other molecules of interest, such as peptides, drugs, or imaging agents. For example, amidation reactions can be used to form stable amide bonds with amine-containing molecules. pressbooks.pub This approach is valuable in the design of prodrugs or targeted drug delivery systems.

Furthermore, the thiophene ring itself can be a component of larger conjugated systems. Thiophene-containing oligomers and polymers are known for their interesting electronic and optical properties, making them suitable for applications in organic electronics. While direct polymerization of this compound is not straightforward, it can be chemically modified into a suitable monomer for polymerization reactions.

Exploration of Redox Chemistry and Electron Transfer Processes

Both the thiophene ring and the carboxylic acid groups can participate in redox reactions and electron transfer processes.

The thiophene ring is known to undergo oxidation. For example, cytochrome P450 enzymes can oxidize thiophene-containing drugs to reactive thiophene S-oxides. This metabolic activation can lead to the formation of covalent adducts with biological macromolecules. The electron-rich nature of the thiophene ring also makes it susceptible to electrochemical oxidation, a property that is exploited in the development of conducting polymers. wikipedia.org

The carboxylic acid groups can also be involved in redox processes. The radiolysis of succinic acid generates radical intermediates. Furthermore, the redox properties of metal complexes containing thiophene-carboxylic acid ligands have been studied in the context of dye-sensitized solar cells, where electron transfer processes are crucial for device performance. The interplay between the redox-active thiophene ring and the carboxylic acid functionalities in this compound could lead to interesting electrochemical behavior and potential applications in areas such as sensors and energy storage.

Advanced Materials Applications and Supramolecular Chemistry of 2 Thiophen 2 Yl Butanedioic Acid

Role as a Ligand in Metal-Organic Framework (MOF) Synthesis and Engineering

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands. The choice of the organic ligand is crucial as it dictates the topology, porosity, and functional properties of the resulting framework. Thiophene-based carboxylic acids, including 2-(thiophen-2-yl)butanedioic acid, are of particular interest as ligands due to the electronic properties of the thiophene (B33073) ring and the strong coordination ability of the carboxylate groups.

The design of MOFs using thiophene-carboxylate ligands follows key principles of reticular chemistry, where the final structure is directed by the geometry of the metal SBU and the organic linker. wikipedia.org The use of thiophene-based linkers introduces specific design considerations:

Coordination Geometry: The carboxylate groups of the butanedioic acid moiety can coordinate to metal centers in various modes (monodentate, bidentate, bridging), influencing the connectivity and dimensionality of the framework. mdpi.com The flexibility of the butanedioic chain allows it to adopt different conformations to satisfy the coordination preferences of the metal ion.

Electronic Properties: The thiophene ring can influence the electronic properties of the MOF. Its electron-rich nature can facilitate charge transfer interactions, which is beneficial for applications in catalysis and sensing. researchgate.net The sulfur heteroatom can also offer a soft Lewis basic site for specific interactions with guest molecules or metal ions. rsc.org

The use of dicarboxylic acid linkers in MOF synthesis gives rise to a remarkable diversity of structures, ranging from one-dimensional chains to complex three-dimensional networks. mdpi.comrsc.orgrsc.org The final topology is a result of the interplay between the linker's geometry, the metal SBU, and synthesis conditions such as temperature and solvent. researchgate.net For instance, different metal ions reacting with the same dicarboxylic acid can produce frameworks with entirely different structures and properties. rsc.orgacs.org Similarly, subtle changes in the linker, such as the introduction of a thiophene group, can alter the resulting framework. nih.gov

Porosity is a defining feature of MOFs and is directly influenced by the linker. Key factors include:

Linker Length: Longer linkers generally lead to larger pores and higher surface areas.

Framework Interpenetration: This phenomenon, where multiple identical frameworks grow through one another, can significantly reduce the accessible pore volume and surface area. The specific shape of a linker like this compound can be used to control or prevent interpenetration. researchgate.net

Pore Geometry: The shape and chemical environment of the pores are determined by the linker's structure. Thiophene-based linkers can create pores decorated with sulfur atoms, influencing the adsorption selectivity for specific molecules. researchgate.net

The table below summarizes the structural features and porosity of representative MOFs synthesized from various dicarboxylic acid linkers, illustrating the structural diversity achievable.

| MOF Name | Metal Ion/SBU | Dicarboxylic Acid Linker | Dimensionality | BET Surface Area (m²/g) | Key Structural Feature |

| MOF-5 | Zn₄O | 1,4-Benzenedicarboxylic acid | 3D | 3800 | Cubic network with large pores. tsijournals.com |

| Ti-TDC | Ti-oxo cluster | Thiophene-2,5-dicarboxylic acid | Amorphous Glass | 400-500 | High-porosity MOF glass. berkeley.edu |

| DUT-68 | Zr-cluster | Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | 3D | - | Large cages providing space for guest molecules. researchgate.net |

| YCM-22 | In³⁺ | Thiophene-2,5-dicarboxylic acid | 1D | - | Anionic one-dimensional framework. researchgate.net |

| MIL-53(Al) | Al³⁺ | 1,4-Benzenedicarboxylic acid | 3D | 1125 | Flexible framework exhibiting "breathing" behavior. |

This table presents a selection of MOFs to illustrate diversity and is not exhaustive.

The inherent functionality of the this compound linker, with its thiophene ring, provides a direct route to functional MOFs. Functionalization can also be achieved post-synthetically. oup.com These functionalities are key to tailoring MOFs for specific tasks. mdpi.com

Catalysis: The metal nodes within the MOF can act as Lewis acid sites, while the organic linker can be functionalized to introduce catalytic groups. tsijournals.comacs.org Thiophene-containing MOFs have been explored as heterogeneous catalysts for various organic reactions, where the thiophene moiety can participate in or influence the catalytic cycle. acs.org

Sensing: MOFs are excellent candidates for chemical sensors due to their high surface area and tunable pore environment. nih.gov Luminescent MOFs, often built with d¹⁰ metal ions like Zn²⁺ or Cd²⁺, can exhibit changes in their emission upon interaction with specific analytes. acs.org The thiophene group in the linker can influence the electronic structure and, consequently, the luminescent properties of the framework, enabling the detection of metal ions or small organic molecules. acs.org

Gas and Pollutant Capture: The porosity and tunable pore chemistry of MOFs make them ideal for gas storage and separation. tsijournals.com Thiophene-based MOFs have shown promise for capturing iodine vapor, a radioactive pollutant. researchgate.net The strong charge transfer effect between the electron-rich thiophene linkers and the trapped iodine molecules contributes to high adsorption capacity. researchgate.net

Integration into Polymer Chemistry and Macromolecular Architectures

The dual functionality of this compound allows its use as a monomer in the synthesis of advanced polymers. It can be incorporated into both condensation polymers like polyesters and more complex conjugated polymer systems.

Polyesters are a major class of condensation polymers formed from the reaction of a dicarboxylic acid and a diol, with the elimination of a small molecule, typically water. online-learning-college.comibchem.com this compound can serve as the dicarboxylic acid monomer in this process. The reaction proceeds via esterification between the carboxyl groups of the acid and the hydroxyl groups of a diol monomer. hartismere.com

The synthesis of polyesters from the related monomer 2,5-thiophenedicarboxylic acid (TDCA) has been extensively studied and provides a model for the behavior of this compound. researchgate.netmdpi.com High molecular weight polyesters are typically synthesized via a two-step melt polycondensation method. researchgate.netnih.gov The properties of the resulting polyester (B1180765) are highly dependent on the structure of the diol used.

Thermal and Mechanical Properties: The incorporation of the thiophene ring into the polymer backbone influences properties such as the glass transition temperature (Tg) and melting temperature (Tm). researchgate.net The flexible butanedioic acid segment, compared to a rigid aromatic diacid, would likely result in a lower Tg and increased chain flexibility. Polyesters synthesized from TDCA and various aliphatic diols have shown a range of properties, from brittle materials to ductile polymers with high tensile strength, comparable to commercial polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net

Biodegradability: The presence of heteroatoms like sulfur and ester linkages in the polymer backbone can enhance susceptibility to hydrolytic or enzymatic degradation compared to conventional aromatic polyesters. mdpi.com

The table below shows properties of various polyesters synthesized from 2,5-thiophenedicarboxylic acid (TFDCA) and different diols, which serve as a reference for what could be expected from polymers derived from this compound.

| Polymer Name | Diol Monomer | Weight-Average Molecular Weight ( g/mol ) | Tg (°C) | Tm (°C) | Elongation at Break (%) |

| PHTF | 1,6-Hexanediol | 2.1 x 10⁴ | 1 | 123 | >200 |

| POTF | 1,8-Octanediol | 2.0 x 10⁴ | -11 | 119 | >200 |

| PDTF | 1,10-Decanediol | 1.8 x 10⁴ | -14 | 122 | >200 |

| PNTF | Neopentyl glycol | 3.2 x 10⁴ | 49 | N/A | 113 |

Data sourced from a study on 2,5-thiophenedicarboxylic acid-based polyesters. researchgate.net Tg = Glass Transition Temperature, Tm = Melting Temperature.

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and results in unique electronic and optical properties. researchgate.net Thiophene is a fundamental building block in this field due to its electron-rich nature and stability. acs.org

Incorporating a this compound unit directly into a fully conjugated backbone is challenging because the saturated butanedioic (succinic acid) segment would interrupt π-conjugation. researchgate.net However, this monomer can be used to create advanced polymer architectures where its components serve specific roles:

Alternating Conjugated-Flexible Polymers: The monomer can be used to synthesize polymers with alternating rigid, conjugated segments (derived from other monomers) and flexible, non-conjugated linkers (from the butanedioic acid part). This "donor-acceptor" or "rigid-flexible" approach is a common strategy to tune polymer properties. mdpi.commdpi.com The thiophene unit could be part of a larger conjugated block, while the butanedioic acid linker would enhance solubility and processability and control the morphology in the solid state. researchgate.net

Graft Copolymers: Polyesters formed from this compound could serve as a macroinitiator or a backbone onto which conjugated polymer side chains are grafted, leading to materials that combine the properties of both polymer types.

The electronic properties of such polymers would be dominated by the conjugated segments. The table below lists properties for representative conjugated polymers containing thiophene units, which would form the electronically active part of a macromolecule incorporating thiophene-butanedioic acid units.

| Polymer | Monomer Units | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| PDTTTPD | 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene + Thieno[3,4-c]pyrrole-4,6-dione | - | - | - |

| PT-ODTTBT | Thiophene + Benzothiadiazole | -5.03 | -2.88 | 1.74 |

| o-AZdAN2Th | [1,1′-binaphthalene]-4,4′-diamine + [2,2′-bithiophene]-5,5′-dicarbaldehyde | -5.95 | -3.84 | ~2.4 |

| BZCTVT | Benzocinnoline + Thienylene-vinylene-thienylene | -5.63 | -3.47 | 1.88 |

Data sourced from various studies on thiophene-containing conjugated polymers. mdpi.comnih.govrsc.orgdoi.org HOMO/LUMO levels are crucial for applications in organic electronics.

Potential in Functional Organic Materials: Optoelectronics and Sensors

The integration of a thiophene moiety and a butanedioic acid component in one molecule suggests a promising future for this compound in the realm of advanced functional organic materials, particularly in optoelectronics and sensor technology. Thiophene-based compounds are well-regarded for their electronic and optical properties, making them key components in organic semiconductors. nsf.gov Their utility is prominent in applications such as organic light-emitting diodes (OLEDs) and organic thin-film transistors. nsf.gov The butanedioic acid (succinic acid) portion of the molecule offers sites for strong and directional hydrogen bonding, which is crucial for creating the non-centrosymmetric crystal structures often required for nonlinear optical (NLO) activity. semanticscholar.orgresearchgate.net Materials with NLO properties are vital for technologies like telecommunications, optical information processing, and data storage. semanticscholar.orgresearchgate.net

The combination of these two functionalities in this compound could lead to materials with tailored optoelectronic characteristics. For instance, polymers derived from related thiophene-containing succinic acid esters have demonstrated electrochromic properties, meaning they can change color in response to an electrical voltage. metu.edu.tr This characteristic is fundamental for the development of smart windows, displays, and other electrochromic devices. metu.edu.tr The synthesis of such polymers involves the electropolymerization of monomers like succinic acid bis-(2-thiophen-3-yl-ethyl)ester, resulting in materials with good switching times, reasonable optical contrast, and high stability. metu.edu.tr

Furthermore, the carboxylic acid groups provide a means for anchoring the molecule to surfaces, a desirable trait for sensor applications. The thiophene ring's electron-rich nature can be exploited for sensing various analytes through electronic and photophysical responses. While direct studies on this compound for sensors are not prevalent, related thiophene derivatives have been investigated for their inhibitory and sensing capabilities at a molecular level. nih.govnih.gov

Table 1: Optoelectronic Properties and Applications of Related Thiophene and Butanedioic Acid Compounds

| Compound/Material Class | Relevant Properties | Potential Applications | Reference(s) |

|---|---|---|---|

| Pyridyl-bithiophene Compounds | Electronic and optical properties, hydrogen bonding capability. | Organic semiconductors. | nsf.gov |

| 1-Methylurea Butanedioic Acid | Nonlinear optical (NLO) response, second-harmonic generation (SHG). | Optoelectronic devices, optical limiting. | semanticscholar.orgresearchgate.net |

| Succinic acid bis-(2-thiophen-3-yl-ethyl) ester Polymers | Electrochromism, good switching times, high stability. | Electrochromic devices (ECDs). | metu.edu.tr |

| Diketopyrrolopyrrole (DPP) Polymers with Thiophene | Tunable optoelectronic properties. | Organic field-effect transistors, organic solar cells. | tue.nl |

Supramolecular Assembly and Non-Covalent Interactions in Crystal Engineering

Crystal engineering is a field focused on designing solid-state structures with desired properties by controlling intermolecular interactions. uiowa.edu The structure of this compound makes it an excellent candidate for crystal engineering studies, leveraging supramolecular assembly through a variety of non-covalent interactions. Supramolecular chemistry relies on these weaker interactions to build complex, higher-order structures from molecular components. nih.gov

The primary drivers for the supramolecular assembly of this compound are the strong and directional hydrogen bonds formed by its two carboxylic acid groups. These groups can interact with each other to form hydrogen-bonded chains or cyclic motifs, or they can form heteromeric interactions with other suitable molecules, such as pyridines. nsf.gov The reliability of the carboxylic acid-pyridine hydrogen bond is a well-established tool in the co-crystallization of organic compounds. nsf.gov The formation of co-crystals is a key strategy in crystal engineering to modify the physical and chemical properties of a target compound without altering its covalent structure. nsf.gov

Studies on related systems have demonstrated how dicarboxylic acids, including succinic acid and the longer-chain adipic acid, can be used to direct the assembly of thiophene-containing molecules into specific arrangements for applications like solid-state photoreactions. uiowa.eduresearchgate.net For instance, a silver(I) supramolecular network has been assembled using thiophene-2,5-dicarboxylate, a close relative of the target compound, demonstrating the formation of a two-dimensional structure held together by hydrogen bonds. researchgate.net The length and flexibility of the dicarboxylic acid chain can also be used to tune the final structures of coordination polymers. researchgate.net This ability to control solid-state architecture through a hierarchy of non-covalent interactions underscores the potential of this compound as a versatile building block in supramolecular chemistry and the engineering of functional crystalline materials. uiowa.edu

Table 2: Non-Covalent Interactions in the Supramolecular Assembly of Related Thiophene and Dicarboxylic Acid Systems

| System | Key Non-Covalent Interactions | Resulting Supramolecular Structure | Reference(s) |

|---|---|---|---|

| Pyridyl-bithiophenes with Carboxylic Acids | O-H···N (Carboxylic acid-pyridine) hydrogen bonds. | Cocrystals with controlled solid-state structures. | nsf.gov |

| Thiophene-2,5-dicarboxylate with Silver(I) and Benzimidazole | N-H···O hydrogen bonds. | 2D hydrogen-bonded grid network. | researchgate.net |

| Thiophene Derivative with Adipic Acid | O-H···N hydrogen bonds, C-H···O interactions. | Photoreactive hydrogen-bonded assembly. | researchgate.net |

| Zinc (II) with Succinic Acid and Benzimidazole Ligand | C-H···O hydrogen bonds, coordination bonds. | 3D supramolecular skeleton. | researchgate.net |

Future Research Perspectives and Emerging Areas of Investigation

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective methods for synthesizing 2-(thiophen-2-yl)butanedioic acid is a primary research objective. While classical approaches exist for creating thiophene (B33073) derivatives, modern synthetic chemistry offers greener and more precise alternatives.

Future research will likely focus on:

Catalytic C-H Activation: Palladium-catalyzed direct carbonylation has emerged as a powerful tool for introducing carboxylic acid groups onto thiophene rings. rsc.org Research could adapt these methods to directly carboxylate a pre-existing thiophene-substituted butane (B89635) chain, offering a more atom-economical route than traditional multi-step syntheses. rsc.org

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing trend. nih.govacgpubs.org Methodologies employing functionalized imidazolium (B1220033) salts as heterogeneous catalysts could allow for solvent-free synthesis, significantly reducing the environmental impact (E-factor) of production. ua.es Similarly, microwave-assisted organic synthesis (MAOS) could be explored to synthesize derivatives in high yields and short reaction times without the need for a catalyst or solvent. acgpubs.org

Flow Chemistry: Continuous flow reactors could offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity of the target compound compared to batch processes. This would be particularly advantageous for scaling up production.

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Catalytic C-H Activation | High atom economy, reduced steps | Palladium Catalysis |

| Green Solvents/Catalysts | Lower environmental impact, easier catalyst recovery | Sustainable Chemistry |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields | Green Chemistry |

| Flow Chemistry | Enhanced process control, scalability | Process Chemistry |

Advanced Computational Modeling for Complex Systems and Reaction Pathways

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity, guiding experimental work and accelerating discovery. For this compound, density functional theory (DFT) and other modeling techniques can predict a range of characteristics before a single gram is synthesized.

Key areas for computational investigation include:

Structural and Electronic Properties: DFT calculations can determine the molecule's optimal geometry, bond lengths, and bond angles. mdpi.com This information is crucial for understanding how the thiophene and butanedioic acid moieties influence each other electronically.

Nonlinear Optical (NLO) Properties: Thiophene derivatives are known for their potential in NLO materials. researchgate.net Computational screening can predict the hyperpolarizability of this compound, indicating its promise for applications in photonics and optoelectronics. semanticscholar.orgresearchgate.net The presence of both donor (thiophene) and acceptor (carboxylic acid) groups suggests a potential for significant NLO response. researchgate.net

Reaction Mechanism Simulation: Modeling can elucidate the step-by-step mechanism of potential synthetic routes, identifying transition states and intermediates. This understanding helps in optimizing reaction conditions to favor the desired product and minimize byproducts.

Exploration of Bio-Inspired Derivatives and Sustainable Chemistry Approaches

Nature often provides the blueprint for functional molecules. Bio-inspired chemistry and sustainable practices represent a significant frontier for the derivatives of this compound.

Bio-Based Feedstocks: A major goal of sustainable chemistry is to move away from fossil carbon. Levulinic acid, a platform chemical derived from cellulose, can be used to synthesize thiophene-containing molecules, demonstrating a pathway to bio-based organosulfur compounds. royalsocietypublishing.org Future work could explore routes to this compound starting from biomass-derived precursors.

Biomimetic Materials: Thiophene-based polymers can be designed to mimic biological structures and functions. researchgate.net For instance, electropolymerization techniques can create nanotubular structures inspired by nature. sciencepublishinggroup.comroyalsocietypublishing.org The dicarboxylic acid functionality of this compound makes it an excellent candidate for creating such ordered, functional polymers for applications in biosensors or bioelectronics.

Biodegradability Assessment: As with any new chemical, understanding its environmental fate is crucial. Life Cycle Assessment (LCA) can be applied to evaluate the environmental impact of its synthesis and use. mdpi.com Early research on thiophene-based surfactants shows they can possess high biodegradation potential, a desirable characteristic for sustainable materials. mdpi.com

Expanding Applications in Advanced Functional Materials and Catalysis

The unique structure of this compound makes it a versatile building block for a new generation of advanced materials and catalysts.

Conducting Polymers and Electrochromics: Thiophene is a fundamental unit in conducting polymers. The dicarboxylic acid groups in this molecule offer sites for polymerization, potentially leading to new electrochromic materials that change color upon application of an electrical potential. A similar monomer, succinic acid bis-(2-thiophen-3-yl-ethyl)ester, has been successfully used to create homopolymers and copolymers for electrochromic devices. metu.edu.tr

Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can act as linkers to coordinate with metal ions, forming porous MOFs. These materials have vast potential in gas storage, separation, and catalysis. The presence of the sulfur atom in the thiophene ring could also allow for specific interactions, leading to MOFs with unique selective properties.

Heterogeneous Catalysis: The compound itself, or materials derived from it, could have catalytic applications. For instance, thiophene has been used to modify platinum catalysts to enhance selectivity in hydrogenation reactions. acs.org The acidic nature of the carboxylic groups combined with the electronic properties of the thiophene ring could be leveraged in designing novel solid-acid catalysts.

| Application Area | Key Feature | Potential Function |

| Conducting Polymers | Thiophene backbone, dicarboxylic acid for polymerization | Electrochromic devices, sensors |

| Metal-Organic Frameworks | Dicarboxylate linker | Gas storage, separation, catalysis |

| Heterogeneous Catalysis | Acidity and electronic properties | Selective hydrogenation, acid catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.